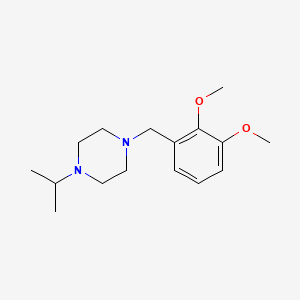

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

Description

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a piperazine derivative featuring a 2,3-dimethoxybenzyl group at the N1-position and an isopropyl group at the N4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors (e.g., dopamine, serotonin) . The 2,3-dimethoxybenzyl moiety is electron-rich, enhancing hydrogen bonding and π-π interactions, while the isopropyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

For example, 1-(2,3-dichlorophenyl)piperazine derivatives are prepared by reacting oxiranes with piperazine under reflux , suggesting similar methods could apply for introducing the isopropyl group.

Properties

Molecular Formula |

C16H26N2O2 |

|---|---|

Molecular Weight |

278.39 g/mol |

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C16H26N2O2/c1-13(2)18-10-8-17(9-11-18)12-14-6-5-7-15(19-3)16(14)20-4/h5-7,13H,8-12H2,1-4H3 |

InChI Key |

BKAIXQFRCXAVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation via Benzyl Chloride Intermediate

This method involves nucleophilic substitution, where the piperazine nitrogen attacks an alkylating agent. A common approach includes:

-

Preparation of 2,3-Dimethoxybenzyl Chloride :

-

Reaction with Piperazine Core :

-

Work-Up and Isolation :

Table 1: Optimization of Alkylation Conditions

Reductive Amination

This method leverages the reaction between a piperazine amine and an aldehyde to form a secondary amine.

-

Preparation of 2,3-Dimethoxybenzaldehyde :

-

Reductive Amination :

Table 2: Reductive Amination Efficiency

| Aldehyde | Reducing Agent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| 2,3-Dimethoxybenzaldehyde | NaBH(OAc)₃ | MeOH | 70–75 | |

| 2,3-Dimethoxybenzaldehyde | NaBH₄ | EtOH | 65–70 |

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the piperazine nitrogen, while protic solvents (e.g., MeOH) are preferred for reductive amination.

Base Choice

Triethylamine is effective for alkylation due to its strong basicity, while K₂CO₃ offers milder conditions for sensitive intermediates.

Temperature and Time

Higher temperatures accelerate alkylation but risk side reactions. Reductive amination proceeds efficiently at ambient temperatures.

Purification and Characterization

Crystallization

Analytical Techniques

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | High purity, scalable | Requires handling of corrosive HCl | 75–85 |

| Reductive Amination | Mild conditions, fewer byproducts | Lower yields for sterically hindered aldehydes | 65–75 |

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the methoxy groups, yielding the corresponding benzyl alcohol or hydrocarbon.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: 2,3-dimethoxybenzaldehyde, 2,3-dimethoxybenzoic acid

Reduction: 2,3-dimethoxybenzyl alcohol, 2,3-dimethoxybenzene

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Industrial Applications: The compound’s derivatives are explored for their use in various industrial processes, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets:

Receptors: It may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes.

Pathways: It may influence signaling pathways involved in cell communication and regulation, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among related piperazines lie in their N1 and N4 substituents, which modulate molecular weight, polarity, and receptor selectivity. Below is a comparative analysis:

*TMBz = Trimethoxybenzyl; DMBz = Dimethoxybenzyl; CF3Bz = Trifluoromethylbenzyl; MeO = Methoxy.

*Estimated for target compound based on substituent contributions.

Key Observations :

Pharmacological Activity and Receptor Affinity

Dopamine and Serotonin Receptor Interactions

Piperazine derivatives often target dopamine (D2, D3) and serotonin (5-HT1A) receptors. Structural modifications significantly alter selectivity:

- 2,3-Dichlorophenylpiperazines () show D3 receptor partial agonism (Emax = 57.3%) with moderate D2/D3 selectivity .

- 2-Methoxyphenylpiperazines () exhibit D2 receptor affinity , with docking studies highlighting interactions at orthosteric sites .

- Naphthyl/heteroarylpiperazines () act as mixed D2/5-HT1A ligands , with substituent size and electronics dictating dual activity .

Implications for Target Compound :

The 2,3-dimethoxybenzyl group may favor 5-HT1A or σ1 receptor interactions (similar to ’s SA4503, a σ1 agonist) , while the isopropyl group could reduce polar interactions compared to methoxy-rich analogs.

Antiproliferative Activity

Piperazine derivatives with halogen or trifluoromethyl groups (e.g., ) show antiproliferative effects in cancer models. For instance, compound A () inhibits K-562 leukemia cells (IC50 = 30.1 µg/mL) . The target compound’s lack of halogens may limit such activity unless substituted with bioactive moieties.

Biological Activity

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an isopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidepressant effects, anti-inflammatory properties, and interactions with various biological targets.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | Approximately 252.36 g/mol |

| Structural Features | Piperazine core, 2,3-dimethoxybenzyl group, isopropyl group |

The mechanism of action for this compound involves its interaction with various receptors and enzymes. It may act as a ligand for specific neurotransmitter receptors, potentially modulating their activity and leading to downstream effects such as:

- Antioxidant Activity : Inhibition of oxidative stress pathways.

- Receptor Modulation : Interaction with serotonin and dopamine receptors, which may contribute to its antidepressant effects.

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that the compound exhibits potential antidepressant properties by modulating neurotransmitter systems.

- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of inflammatory mediators, making it a candidate for treating conditions like arthritis and neuropathic pain .

- Analgesic Effects : Its interaction with pain pathways suggests possible applications in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study reported that this compound demonstrated significant binding affinity for serotonin receptors, indicating its potential use in treating mood disorders .

- Another investigation focused on its anti-inflammatory properties, showing that it effectively reduced edema in animal models of inflammation .

Summary of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.